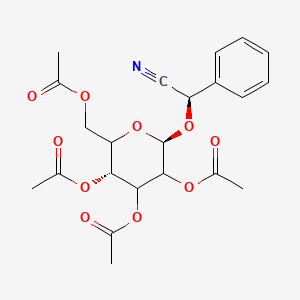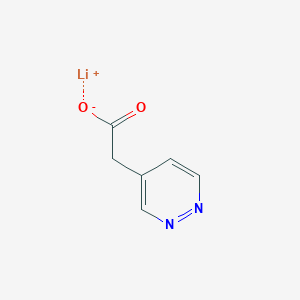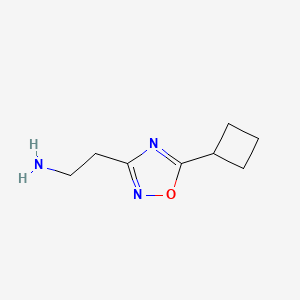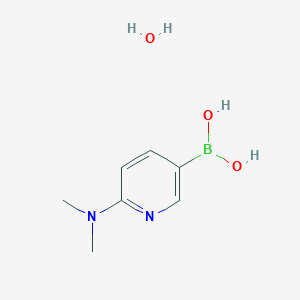
3-Bromo-5-trifluoromethylbenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-trifluoromethylbenzaldehyde oxime” is a chemical compound with the molecular formula C8H5BrF3NO . Its molecular weight is 268.03 . It is related to “3-Bromo-5-trifluoromethylbenzaldehyde”, which has a molecular weight of 253.02 .
Physical And Chemical Properties Analysis
The boiling point of “3-Bromo-5-trifluoromethylbenzaldehyde oxime” is predicted to be 258.3±40.0 °C, and its density is predicted to be 1.65±0.1 g/cm3 . The pKa is predicted to be 10.23±0.10 .Scientific Research Applications
Pharmaceutical Research: Anticancer and Anti-Inflammatory Agents
Oximes, including 3-Bromo-5-trifluoromethylbenzaldehyde oxime , have been studied for their potential as pharmaceutical agents due to their significant roles as acetylcholinesterase reactivators . They have shown promise in anticancer and anti-inflammatory therapies. The oxime group’s high polarity and ability to form hydrogen bonds can lead to a different mode of interaction with receptor binding sites, potentially offering new pathways for drug development .
Kinase Inhibition
This compound has been identified as a kinase inhibitor, which is crucial in the treatment of various diseases. Kinase inhibitors can interfere with over 40 different kinases, including AMP-activated protein kinase (AMPK), cyclin-dependent kinase (CDK), and Janus tyrosine kinase (JAK) . These properties make it a valuable candidate for the development of new treatments for diseases where kinase activity is dysregulated.
Enzyme Inhibition
Research has indicated that oximes can act as inhibitors of enzymes like lipoxygenase 5, human neutrophil elastase, and proteinase 3 . These enzymes are involved in inflammatory responses, and their inhibition can be beneficial in treating conditions like arthritis and other inflammatory disorders.
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCFZSIRFGSFD-YIXHJXPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-trifluoromethylbenzaldehyde oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)